Azilsartan

Vue d'ensemble

Description

L’azilsartan est un nouvel antagoniste des récepteurs de l’angiotensine II principalement utilisé pour le traitement de l’hypertension artérielle. Il est commercialisé sous le nom de marque Edarbi et a été développé par Takeda Pharmaceuticals. L’this compound est connu pour son efficacité élevée à réduire la pression artérielle et sa capacité à fournir un contrôle durable de la pression artérielle sur 24 heures .

Mécanisme D'action

L’azilsartan exerce ses effets en bloquant sélectivement les récepteurs de l’angiotensine II de type 1 (AT1) dans les muscles lisses vasculaires et les tissus de la glande surrénale . Cette inhibition empêche la liaison de l’angiotensine II, un puissant vasoconstricteur, réduisant ainsi la vasoconstriction, la sécrétion d’aldostérone et la réabsorption d’eau dans les reins . Il en résulte une diminution de la pression artérielle et une amélioration des résultats cardiovasculaires .

Applications De Recherche Scientifique

Azilsartan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and characterization of angiotensin II receptor antagonists . In biology and medicine, this compound is extensively researched for its potential therapeutic effects in treating hypertension and related cardiovascular diseases . Additionally, it is used in the development of new drug formulations and delivery systems to improve its bioavailability and efficacy .

Analyse Biochimique

Biochemical Properties

Azilsartan functions by blocking the angiotensin II type 1 receptor, thereby inhibiting the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. This compound interacts with several biomolecules, including the angiotensin II type 1 receptor, endothelial nitric oxide synthase, and various inflammatory markers. The interaction with the angiotensin II type 1 receptor is characterized by high affinity and slow dissociation, making this compound a potent and long-lasting antihypertensive agent .

Cellular Effects

This compound has been shown to exert several effects on cellular processes. It enhances endothelial function by reducing vascular inflammation and increasing the phosphorylation ratio of endothelial nitric oxide synthase. This leads to improved vascular reactivity and reduced oxidative stress. Additionally, this compound influences gene expression by upregulating genes involved in adipogenesis and downregulating inflammatory markers. These cellular effects contribute to its overall antihypertensive and cardioprotective properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This binding prevents the activation of downstream signaling pathways that lead to vasoconstriction and sodium retention. This compound also inhibits the expression of pro-inflammatory cytokines and oxidative stress markers, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its antihypertensive effects for up to 24 hours after administration, with minimal degradation. Long-term studies have indicated that this compound continues to provide effective blood pressure control and vascular protection without significant loss of potency or increased adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause mild to moderate side effects, such as dizziness and gastrointestinal disturbances. Studies have also shown that this compound provides protective effects against organ damage in hypertensive animal models, further supporting its therapeutic potential .

Metabolic Pathways

This compound is metabolized primarily in the liver via cytochrome P450 2C9, with minor contributions from cytochrome P450 2B6 and cytochrome P450 2C8. The major metabolites are pharmacologically inactive and are excreted primarily through the kidneys. This metabolic pathway ensures that this compound is efficiently cleared from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed throughout the body. It selectively binds to the angiotensin II type 1 receptor in various tissues, including the vascular endothelium, heart, and kidneys. This selective binding ensures that this compound exerts its therapeutic effects primarily in the cardiovascular system, minimizing off-target effects .

Subcellular Localization

This compound is localized primarily in the plasma membrane, where it interacts with the angiotensin II type 1 receptor. This localization is crucial for its function as an angiotensin II receptor blocker. Additionally, this compound may undergo post-translational modifications that enhance its binding affinity and stability, further contributing to its efficacy as an antihypertensive agent .

Méthodes De Préparation

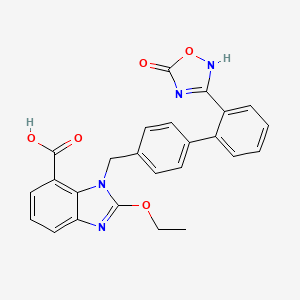

Voies de synthèse et conditions réactionnelles : L’azilsartan peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de l’acide 2-éthoxy-1-([2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphényl-4-yl]méthyl)-1H-benzimidazole-7-carboxylique avec des réactifs appropriés dans des conditions contrôlées . La réaction implique généralement l’utilisation de solvants tels que le méthanol ou l’éthanol et peut nécessiter des catalyseurs pour faciliter le processus .

Méthodes de production industrielle : En milieu industriel, l’this compound est produit par une série de réactions chimiques qui garantissent un rendement et une pureté élevés. Le processus implique l’utilisation de techniques de pointe telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (SM) pour surveiller et contrôler la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’azilsartan subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles à sa synthèse et à sa modification afin d’améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs tels que le borohydrure de sodium et divers solvants organiques comme le méthanol et l’éthanol . Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pression afin d’obtenir des résultats optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l’this compound comprennent son métabolite actif, l’this compound médoxomil, qui est responsable de ses effets antihypertenseurs .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la caractérisation des antagonistes des récepteurs de l’angiotensine II . En biologie et en médecine, l’this compound est largement étudié pour ses effets thérapeutiques potentiels dans le traitement de l’hypertension et des maladies cardiovasculaires associées . De plus, il est utilisé dans le développement de nouvelles formulations et systèmes d’administration de médicaments pour améliorer sa biodisponibilité et son efficacité .

Comparaison Avec Des Composés Similaires

Composés similaires : L’azilsartan fait partie de la classe des médicaments bloquant les récepteurs de l’angiotensine II (ARB), qui comprend d’autres composés tels que le losartan, le valsartan, le candésartan, l’irbésartan, l’éprosartan, le télmisartan et l’olmésartan .

Unicité : Par rapport aux autres ARB, l’this compound a montré une affinité plus élevée et un effet inhibiteur plus puissant sur le récepteur AT1 . Il a également un taux de dissociation plus lent du récepteur, ce qui contribue à ses effets antihypertenseurs prolongés . Des études cliniques ont démontré que l’this compound offre un contrôle de la pression artérielle supérieur à celui des autres ARB à leurs doses thérapeutiques maximales .

Propriétés

IUPAC Name |

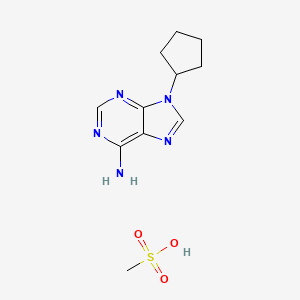

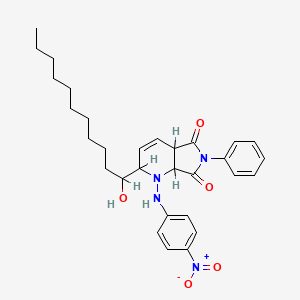

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163712 | |

| Record name | Azilsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Azilsartan medoxomil is a newly approved angiotensin receptor blocker (ARB) reported to lower 24 hr blood pressure more effectively than maximally recommended doses of older ARBs. Although azilsartan is considered to be an unusually potent angiotensin II type 1 (AT1) receptor antagonist, little is known about the potential pleiotropic effects of this molecule. /The purpose of this study was to investigate/ pleiotropic features of azilsartan in cell-based assay systems independent of its effects on blood pressure. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and exerted greater effects than valsartan on expression of genes encoding peroxisome proliferator-activated receptor-a (PPARa), PPARd, leptin, adipsin, and adiponectin. The effects of azilsartan on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically stimulate PPAR activity in cell-based transactivation assays. Azilsartan also potently inhibited vascular cell proliferation in the absence of exogenously supplemented angiotensin II. In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 umol/L, whereas valsartan showed little or no antiproliferative effects at concentrations below 10 umol/L. Antiproliferative effects of azilsartan were also observed in cells lacking AT1 receptors. In addition, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hr after washout of drug from the incubation media. These findings suggest that azilsartan can function as a pleiotropic ARB with potentially beneficial effects on cellular mechanisms of cardiometabolic disease through actions that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure., Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation. | |

| Record name | Azilsartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms from ethanol | |

CAS No. |

147403-03-0 | |

| Record name | Azilsartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azilsartan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZILSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azilsartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-214 °C | |

| Record name | Azilsartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Azilsartan interact with its target, the angiotensin II type 1 (AT1) receptor?

A1: [, , , , ] this compound acts as a potent and selective antagonist of the AT1 receptor. It binds competitively to the receptor, preventing angiotensin II, a potent vasoconstrictor, from binding. This blockade inhibits the pressor response usually triggered by angiotensin II, leading to a reduction in blood pressure.

Q2: Are there any unique aspects to this compound's interaction with the AT1 receptor compared to other ARBs?

A2: [, , ] Yes, this compound demonstrates a unique binding behavior to the AT1 receptor attributed to its 5-oxo-1,2,4-oxadiazole moiety. Research suggests that this unique interaction may contribute to its long-lasting antihypertensive effect and its greater potency in reducing blood pressure compared to some other ARBs.

Q3: Beyond blood pressure reduction, what downstream effects are associated with this compound?

A3: [, , , , ] this compound exhibits pleiotropic effects, meaning it influences multiple pathways beyond AT1 receptor blockade. Studies suggest it might improve insulin sensitivity, possess anti-inflammatory and antioxidant properties, and even influence cellular mechanisms involved in cardiometabolic diseases.

Q4: What is the molecular formula and weight of this compound Medoxomil?

A4: [] The molecular formula of this compound Medoxomil is C30H30KN7O6. Its molecular weight is 647.76 g/mol.

Q5: What measures are taken to ensure the stability of this compound Medoxomil in tablet formulations?

A5: [] Tablets containing this compound Medoxomil are packaged in specific containers to protect the drug from light and moisture. Repackaging is not recommended to maintain stability.

Q6: How does the presence of the carboxyl group at the benzimidazole ring of this compound affect its activity?

A6: [] Studies comparing this compound to a derivative lacking this carboxyl group (this compound-7H) revealed that the carboxyl group is essential for its ability to block angiotensin II-induced cellular responses effectively. This highlights the importance of this structural feature for this compound's pharmacological activity.

Q7: What strategies have been explored to enhance the solubility and dissolution rate of this compound Medoxomil?

A7: [] Research has focused on developing this compound Medoxomil nanosuspensions to improve its solubility and dissolution rate. These nanosuspensions, often formulated using stabilizers like PEG6000 and Tween80, demonstrate significantly enhanced dissolution profiles compared to conventional formulations.

Q8: How is this compound Medoxomil metabolized in the body?

A8: [] this compound Medoxomil is a prodrug, meaning it's inactive until metabolized in the body. It undergoes rapid hydrolysis in the gastrointestinal tract, primarily by esterases, to yield the active metabolite, this compound.

Q9: What is the bioavailability of this compound, and how is it excreted?

A9: [, ] this compound exhibits an absolute bioavailability of approximately 60%. After metabolism, about 55% of the drug is eliminated in feces, and 40% is excreted in urine.

Q10: Has this compound shown efficacy in animal models of disease?

A10: [, , , , , ] Yes, this compound has shown promising results in various animal models. For instance, it inhibited inflammation-triggered bone resorption in mice calvariae, suggesting a potential role in mitigating bone loss associated with inflammatory conditions.

Q11: What clinical trials have been conducted to assess this compound’s efficacy in humans?

A11: [, , , , , , , ] Numerous clinical trials have been conducted to evaluate this compound's efficacy in treating hypertension. These trials have consistently shown that this compound effectively lowers blood pressure in various patient populations, including those with stage 1 and 2 hypertension.

Q12: What analytical techniques are employed to quantify this compound Medoxomil in pharmaceutical dosage forms?

A12: [, ] High-Performance Thin Layer Chromatography (HPTLC) is a widely used technique for the quantitative analysis of this compound Medoxomil in pharmaceutical formulations. This method is known for its simplicity, sensitivity, accuracy, and cost-effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)